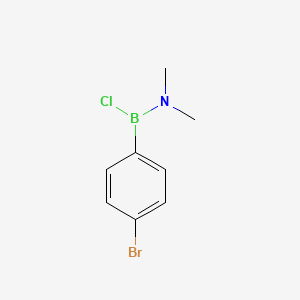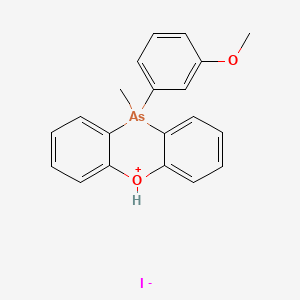![molecular formula C12H27NO3 B14591067 2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol CAS No. 61206-69-7](/img/structure/B14591067.png)
2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol is an organic compound with a complex structure that includes both amine and alcohol functional groups. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol typically involves the reaction of butan-2-amine with formaldehyde and a suitable reducing agent. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques ensures that the compound meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a buffer in various chemical reactions.
Biology: Employed in the preparation of biological buffers and as a stabilizing agent for enzymes and proteins.
Medicine: Utilized in the formulation of pharmaceuticals and as a component in drug delivery systems.
Industry: Applied in the production of cosmetics, personal care products, and as an emulsifying agent.
Wirkmechanismus
The mechanism by which 2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol exerts its effects involves its ability to act as a proton acceptor and donor. This property allows it to stabilize pH levels in various environments, making it an effective buffer. The compound interacts with molecular targets such as enzymes and proteins, stabilizing their structures and enhancing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(hydroxymethyl)aminomethane (Tris): A widely used buffer in biochemistry and molecular biology.
2-Amino-2-methyl-1,3-propanediol: Another compound with similar buffering properties.
Uniqueness
2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol is unique due to its specific structure, which provides distinct reactivity and stability compared to other similar compounds. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
61206-69-7 |
|---|---|
Molekularformel |
C12H27NO3 |
Molekulargewicht |
233.35 g/mol |
IUPAC-Name |
2-[di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C12H27NO3/c1-5-10(3)13(11(4)6-2)12(7-14,8-15)9-16/h10-11,14-16H,5-9H2,1-4H3 |
InChI-Schlüssel |
UYOKLHAOGDJDPK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)N(C(C)CC)C(CO)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


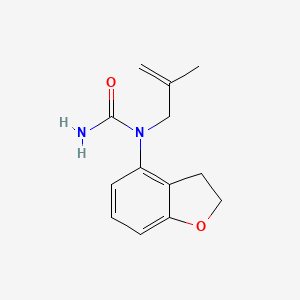
![4-Bromo-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B14590994.png)

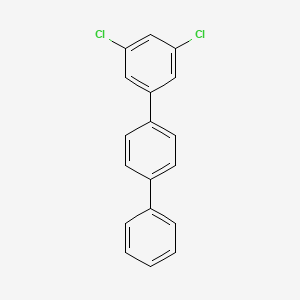
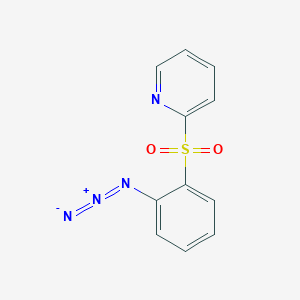
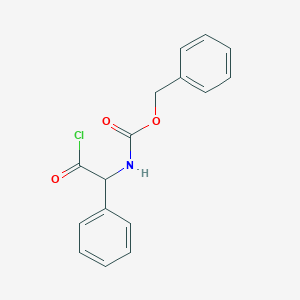
![Benzene, [(1-phenylethenyl)seleno]-](/img/structure/B14591046.png)
![2,2'-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran)](/img/structure/B14591050.png)
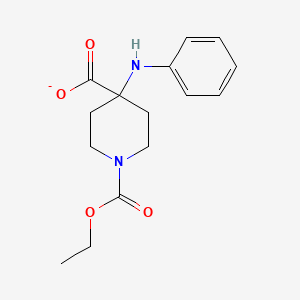
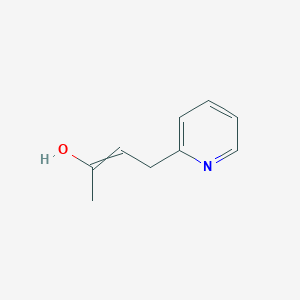
![1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(1H)-one, 6-methyl-](/img/structure/B14591060.png)
